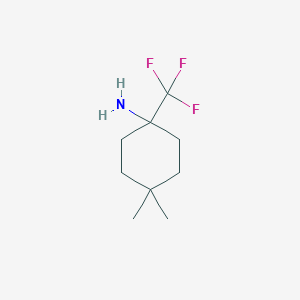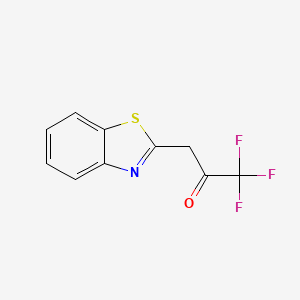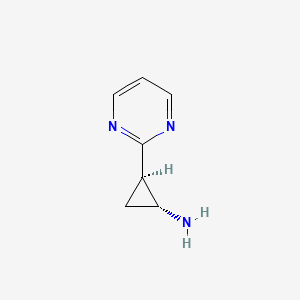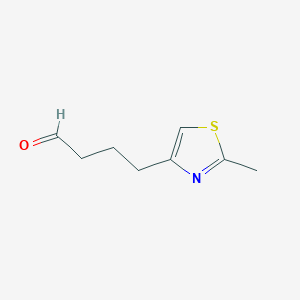
4-(2-Methylthiazol-4-yl)butanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylthiazol-4-yl)butanal is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylthiazol-4-yl)butanal typically involves the reaction of 2-methylthiazole with butanal under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methylthiazol-4-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: 4-(2-Methylthiazol-4-yl)butanoic acid.
Reduction: 4-(2-Methylthiazol-4-yl)butanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(2-Methylthiazol-4-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylthiazol-4-yl)butanal depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. The aldehyde group can also undergo reactions with nucleophilic sites in biomolecules, potentially leading to the formation of covalent adducts.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methylthiazol-4-yl)butanoic acid: An oxidized form of 4-(2-Methylthiazol-4-yl)butanal.
4-(2-Methylthiazol-4-yl)butanol: A reduced form of this compound.
2-Methylthiazole: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a thiazole ring in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H11NOS |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
4-(2-methyl-1,3-thiazol-4-yl)butanal |
InChI |
InChI=1S/C8H11NOS/c1-7-9-8(6-11-7)4-2-3-5-10/h5-6H,2-4H2,1H3 |
Clave InChI |
MIRUGDZKKJZTHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


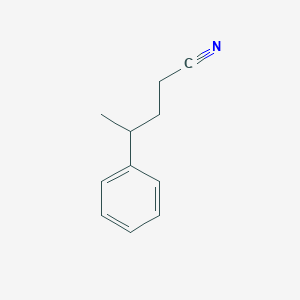
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)
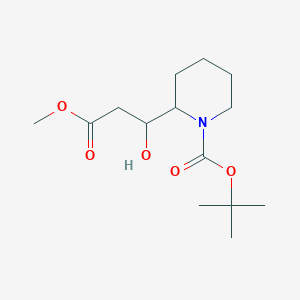
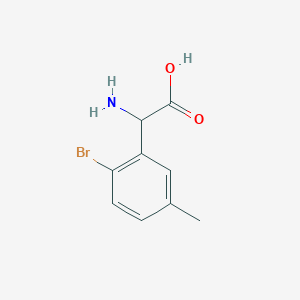
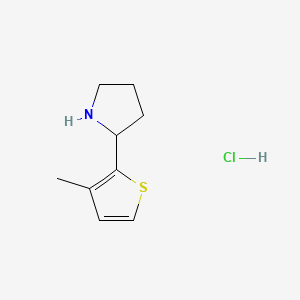
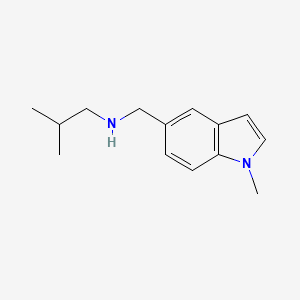
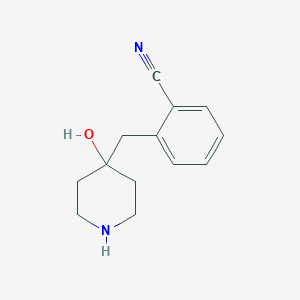
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)


